N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Description
N-(4-{[(3-Chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a furan-2-carboxamide group and a (3-chloro-4-methylphenyl)carbamoylmethyl side chain. The chloro and methyl substituents on the phenyl ring enhance lipophilicity and may influence binding interactions in biological systems .
Properties
IUPAC Name |
N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-10-4-5-11(7-13(10)18)19-15(22)8-12-9-25-17(20-12)21-16(23)14-3-2-6-24-14/h2-7,9H,8H2,1H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUHELAYWMUCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves a multi-step process. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require heating and stirring to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has been investigated for its antimicrobial , anti-inflammatory , and anticancer properties. The following points summarize its medicinal applications:
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Antimicrobial Activity :
- Studies indicate that compounds containing thiazole rings exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown activity against resistant strains of Staphylococcus aureus and Escherichia coli .
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Anticancer Potential :
- Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells. In vitro studies have reported IC50 values for similar compounds ranging from 1.61 µg/mL to 23.30 µg/mL against various cancer cell lines such as Jurkat and HT29 .
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Anti-inflammatory Effects :
- The compound is being explored for its potential to inhibit inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases .
Materials Science
The unique structural properties of this compound make it a candidate for the development of new materials with specific properties:
-
Polymer Chemistry :
- Its reactivity allows it to be used as a building block in synthesizing polymers with enhanced stability or reactivity .
-
Nanomaterials :
- The compound's ability to form complexes with metal ions suggests potential applications in the development of nanomaterials for various industrial applications .
Case Study 1: Cytotoxicity Against Leukemia Cells
A derivative of the compound was tested for its cytotoxic effects on leukemia cells. Results indicated a significant reduction in cell viability at low concentrations, affirming its potential as an anticancer agent.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Thiazole Derivative 1 | 1.61 ± 1.92 | Jurkat |
| Thiazole Derivative 2 | 23.30 ± 0.35 | HT29 |
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of related thiazole compounds against various pathogens. Results showed that these compounds were effective against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
Mechanism of Action
The mechanism of action of N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiazole-furan-carboxamide derivatives, which have been extensively studied for diverse applications. Below is a detailed comparison with structurally related analogs:
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxybenzyl group (electron-donating) in CAS 923226-70-4 increases solubility in polar solvents compared to the 3-chloro-4-methylphenyl group (electron-withdrawing) in the target compound .
- Heterocyclic Core Modifications: Thiazolidinone derivatives (e.g., compound 4g) exhibit lower synthetic yields (37–70%) compared to thiazole-based analogs due to ring strain and reactivity challenges . Pyrazole-substituted thiazoles (e.g., Y509-4678) show higher molecular weights (~443 g/mol), which may limit bioavailability .
Biological Activity
N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 365.9 g/mol. The compound features a thiazole ring, which is often associated with various pharmacological activities, including antitumor and antimicrobial effects .
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Thiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for this activity, as it enhances interactions with biological targets such as proteins involved in cell survival and proliferation .
- Antimicrobial Effects : Compounds containing thiazole moieties have demonstrated antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis and interference with metabolic pathways .
- Enzyme Inhibition : Some studies suggest that thiazole-containing compounds can inhibit specific enzymes that are vital for tumor growth and survival, thereby exerting their anticancer effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Cell Line/Target | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Antitumor | Jurkat Cells | 1.61 ± 1.92 | Cytotoxicity via apoptosis induction |
| Antimicrobial | Gram-positive bacteria | 31.25 | Disruption of cell wall synthesis |
| Enzyme Inhibition | RET Kinase | Moderate | Inhibition of kinase activity |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antitumor Activity : A recent study evaluated various thiazole derivatives for their cytotoxic effects against multiple cancer cell lines, including HT29 and Jurkat cells. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin .
- Antimicrobial Efficacy : In another study focusing on thiazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The results highlighted significant antimicrobial activity linked to structural features such as halogen substitutions on the aromatic rings .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for preparing N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving carbamoyl linkage formation and thiazole ring cyclization. For analogs, ethanol is a common solvent for condensation reactions (yields 37–70%), and flash chromatography (e.g., ethyl acetate/hexane) is used for purification . Key parameters include temperature control (reflux conditions) and stoichiometric ratios of intermediates like carbamoyl methyl derivatives. Optimization may involve testing alternative solvents (e.g., DMF for cyclization) or catalysts to improve yield .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Assign peaks for furan (δ 7.2–8.1 ppm), thiazole (δ 6.5–7.5 ppm), and carbamoyl protons (δ 10–12 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds (N–H at ~3200–3400 cm⁻¹) .
- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Q. What are the critical solubility and stability considerations for in vitro assays?
- Methodological Answer : Solubility screening in DMSO (primary stock) followed by dilution in assay buffers (e.g., PBS) is recommended. Stability tests under varying pH (4–9) and temperatures (4–37°C) should precede biological studies. For analogs, trifluoromethyl groups enhance lipophilicity, requiring surfactants (e.g., Tween-80) for aqueous dispersion .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Methodological Answer :
- Perform docking studies (AutoDock, Schrödinger) using crystallographic data of target proteins (e.g., kinases) to prioritize substituents at the thiazole or furan rings .
- QSAR models can correlate electronic properties (Hammett constants) of substituents (e.g., chloro, methyl) with activity .
- MD simulations assess binding stability, focusing on hydrogen bonds between the carbamoyl group and active-site residues .
Q. How to resolve contradictory bioactivity data across different studies?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate under identical conditions (cell lines, ATP concentrations) .
- Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .
- Structural analogs : Compare activity trends; e.g., trifluoromethyl analogs may show enhanced metabolic stability but reduced solubility, explaining discrepancies in IC₅₀ values .
Q. What strategies are effective for elucidating the mechanism of action in complex biological systems?
- Methodological Answer :
- Chemoproteomics : Employ affinity probes (biotinylated derivatives) to pull down target proteins from lysates, followed by MS identification .
- Transcriptomics : Profile gene expression changes (RNA-seq) in treated vs. untreated cells to identify pathways (e.g., apoptosis, proliferation) .
- Kinase profiling panels : Screen against 100+ kinases to map selectivity, using ATP-competitive assays .
Q. How to address low yields in large-scale synthesis for preclinical studies?
- Methodological Answer :
- Flow chemistry : Optimize continuous thiazole cyclization to reduce side reactions .
- Catalyst screening : Test Pd/C or nickel catalysts for hydrogenation steps in carbamoyl formation .
- DoE (Design of Experiments) : Systematically vary parameters (temperature, pressure, stoichiometry) to identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
